[1-(1-methyl-1H-pyrazol-4-yl)ethyl](propan-2-yl)amine
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Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)ethylamine is a chemical compound with the molecular formula C9H17N3 It is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
These complexes are studied for their catalytic and biological activities .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development .
Industry
Industrially, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but differs in its substituents, leading to different chemical and biological properties.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another pyrazole derivative with distinct functional groups, used in kinase inhibition studies.
Uniqueness
The uniqueness of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine lies in its specific substitution pattern, which imparts unique reactivity and binding properties.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)11-8(3)9-5-10-12(4)6-9/h5-8,11H,1-4H3 |
InChI Key |
NYXYJPHZCOLPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
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